molecular formula C7H16N2 B139127 N-(2-aminoethyl)-N-ethylcyclopropanamine CAS No. 151793-24-7

N-(2-aminoethyl)-N-ethylcyclopropanamine

Cat. No.: B139127
CAS No.: 151793-24-7
M. Wt: 128.22 g/mol
InChI Key: PCRMAYOLQMQWRH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-ethylcyclopropanamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is identified by the CAS Registry Number 151793-24-7 and features a molecular structure characterized by the SMILES notation "NCCN(CC)C1CC1" . This places it in the category of cyclopropanamine derivatives, which are of significant interest in medicinal chemistry research. Compounds with cyclopropyl and ethylaminoethyl motifs, similar to this one, have been investigated in advanced therapeutic areas, such as in combination therapies for the treatment of cancer . The compound is intended for research applications and must be handled by qualified laboratory personnel. It is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

N'-cyclopropyl-N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMAYOLQMQWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-(2-aminoethyl)-N-ethylcyclopropanamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, and application of N-(2-aminoethyl)-N-ethylcyclopropanamine , a specialized diamine intermediate used in medicinal chemistry.

Compound Identity & Core Data

N-(2-aminoethyl)-N-ethylcyclopropanamine is a tertiary-primary diamine featuring a cyclopropyl group and an ethyl group attached to the central nitrogen atom. It serves as a critical building block for synthesizing pharmaceutical scaffolds, particularly in the development of kinase inhibitors and GPCR ligands where the cyclopropyl moiety acts as a metabolically stable bioisostere for alkyl groups.

PropertyData
Chemical Name N-(2-aminoethyl)-N-ethylcyclopropanamine
Synonyms N'-Cyclopropyl-N'-ethylethane-1,2-diamine; N-Ethyl-N-cyclopropylethylenediamine
CAS Number Not Widely Listed (Primary Identifier: PubChem CID 10396864 ) Note: Distinguish from isomer N-cyclopropyl-N'-ethylethane-1,2-diamine (CAS 483303-57-7)
Molecular Formula C

H

N

Molecular Weight 128.22 g/mol
SMILES CCN(CCN)C1CC1
InChIKey PCRMAYOLQMQWRH-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid (Predicted)
Predicted Boiling Point ~155–160 °C at 760 mmHg
pKa (Predicted) ~9.8 (Primary Amine), ~6.5 (Tertiary Cyclopropyl Amine)

Executive Summary: Role in Drug Discovery

This compound is a bifunctional linker utilized to introduce the N-ethyl-N-cyclopropyl motif into drug candidates.

  • Bioisosterism: The cyclopropyl group provides rigidification compared to an isopropyl group and often improves metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.

  • Linker Utility: The ethylenediamine backbone allows for chelation in metalloprotein inhibitors or serves as a spacer between a pharmacophore (e.g., a kinase hinge binder) and a solubilizing group.

  • Lipophilicity Tuning: The N-ethyl group modulates the logP, enhancing membrane permeability compared to the unsubstituted analog.

Experimental Protocol: Synthesis Strategy

Since this compound is a specialized intermediate often not available in bulk catalog quantities, a robust laboratory synthesis is required. The following protocol utilizes a two-step alkylation-reduction sequence which avoids the polymerization risks associated with direct alkylation using aziridine.

Reaction Pathway Overview
  • Precursor Formation: N-Ethylcyclopropanamine reacts with 2-chloroacetamide to form the amide intermediate.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) to yield the final diamine.
    

SynthesisPathway Start N-Ethylcyclopropanamine (Secondary Amine) Inter Intermediate: 2-(N-cyclopropyl-N-ethylamino)acetamide Start->Inter Alkylation (SN2) Reagent1 2-Chloroacetamide (K2CO3, MeCN) Reagent1->Inter Product Product: N-(2-aminoethyl)-N-ethylcyclopropanamine Inter->Product Amide Reduction Reagent2 LiAlH4 (THF, Reflux) Reagent2->Product

Caption: Two-step synthesis via amide intermediate to prevent over-alkylation.

Step-by-Step Methodology
Step 1: Synthesis of 2-(N-cyclopropyl-N-ethylamino)acetamide
  • Rationale: Using 2-chloroacetamide instead of 2-chloroethylamine prevents self-polymerization and ensures mono-alkylation of the secondary amine.

  • Reagents: N-Ethylcyclopropanamine (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), Acetonitrile (MeCN).
  • Protocol:

    • Dissolve N-ethylcyclopropanamine in anhydrous MeCN (0.5 M concentration).

    • Add finely ground K

      
      CO
      
      
      
      and stir at room temperature for 15 minutes.
    • Add 2-chloroacetamide portion-wise.

    • Heat the mixture to 60°C for 12–16 hours. Monitor by LC-MS for the disappearance of the amine.

    • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue (amide) is typically pure enough for the next step; if not, purify via flash chromatography (DCM/MeOH).

Step 2: Reduction to N-(2-aminoethyl)-N-ethylcyclopropanamine
  • Rationale: LiAlH

    
     effectively reduces the tertiary amide to the amine without affecting the cyclopropyl ring (which is stable to hydride reduction).
    
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq), Anhydrous THF.
    
  • Protocol:

    • Prepare a suspension of LiAlH

      
       in anhydrous THF at 0°C under Nitrogen/Argon atmosphere.
      
    • Dissolve the amide intermediate from Step 1 in THF and add dropwise to the LiAlH

      
       suspension.
      
    • Allow to warm to room temperature, then reflux for 4–6 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

      
      ), then 15% NaOH (1 mL per g), then water (3 mL per g).
      
    • Stir for 30 minutes until a white granular precipitate forms.

    • Filter through a Celite pad and wash with THF.

    • Isolation: Dry the filtrate over Na

      
      SO
      
      
      
      , filter, and concentrate. Distill under reduced pressure (vacuum) to obtain the pure oil.

Structural Analysis & Properties

The molecule possesses two distinct nitrogen centers with different basicity profiles, allowing for selective functionalization.

StructureProperties Center N-(2-aminoethyl)-N-ethylcyclopropanamine Cyclopropyl Cyclopropyl Group (Steric Bulk, Metabolic Stability) Center->Cyclopropyl Ethyl Ethyl Group (Lipophilicity) Center->Ethyl TertiaryN Tertiary Amine (N1) (Low Basicity, pKa ~6.5) Center->TertiaryN PrimaryN Primary Amine (N2) (High Basicity, pKa ~9.8 Nucleophilic Handle) Center->PrimaryN TertiaryN->Cyclopropyl Attached

Caption: Functional decomposition of the molecule highlighting reactive sites.

Handling & Storage
  • Stability: Amines are sensitive to CO

    
     (carbamate formation) and oxidation. Store under nitrogen in a cool, dry place.
    
  • Safety: Corrosive and irritant. Wear gloves and eye protection. The cyclopropyl moiety is strained but generally stable under standard storage conditions.

References

  • PubChem Compound Summary. "N-(2-aminoethyl)-n-ethylcyclopropanamine (CID 10396864)". National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Cyclopropylamines.Organic Chemistry Portal.
  • Amide Reduction Protocols. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for LiAlH4 reduction of amides).

Technical Whitepaper: Mechanistic Characterization of N-(2-aminoethyl)-N-ethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Mechanism of Action of "N-(2-aminoethyl)-N-ethylcyclopropanamine" Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Theoretical Framework for FAD-Dependent Amine Oxidase Inactivation

Executive Summary

This technical guide delineates the potential pharmacodynamics and molecular mechanism of action (MoA) for N-(2-aminoethyl)-N-ethylcyclopropanamine (hereafter referred to as N-EA-CPA ). Based on Structure-Activity Relationship (SAR) homology with established pharmacophores, N-EA-CPA is classified here as a putative Mechanism-Based Inactivator (Suicide Substrate) of FAD-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO-A/B) .

This whitepaper provides a rigorous analysis of the compound’s "warhead" chemistry, its specific covalent interactions with the Flavin Adenine Dinucleotide (FAD) cofactor, and the experimental protocols required to validate its kinetic profile (


).

Molecular Architecture & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the ligand into its functional domains. N-EA-CPA represents a tertiary amine scaffold incorporating a strained ring system.

DomainChemical StructureFunctional Role
The Warhead Cyclopropylamine (CPA) The reactive moiety responsible for mechanism-based inactivation. The high ring strain (~27.5 kcal/mol) drives the irreversible ring-opening reaction upon oxidation.
The Core Tertiary Nitrogen The central hub facilitating electron transfer. Unlike secondary amine inhibitors (e.g., tranylcypromine), the tertiary nature suggests a requirement for specific steric accommodation or oxidative dealkylation.
The Tail 2-Aminoethyl Group A diamine motif (

). This likely mimics the terminal amine of lysine or biogenic polyamines, providing affinity for the substrate channel of LSD1 or PAO (Polyamine Oxidase).
The Hydrophobe Ethyl Group Modulates lipophilicity (

) and steric fit within the hydrophobic pocket of the enzyme active site.

Mechanism of Action: Single Electron Transfer (SET) & Suicide Inhibition

The primary mechanism of N-EA-CPA is hypothesized to be irreversible covalent modification of the FAD cofactor . This process follows a "suicide inhibition" kinetics model where the enzyme utilizes its own catalytic machinery to activate the inhibitor.

The Catalytic Inactivation Cycle

The inhibition proceeds through a Single Electron Transfer (SET) mechanism, distinct from standard competitive inhibition.

  • Michaelis Complex Formation: N-EA-CPA binds to the active site of the oxidase (LSD1 or MAO). The 2-aminoethyl tail orients the molecule via electrostatic interactions with aspartate/glutamate residues in the substrate channel.

  • Oxidation (The Trigger): The oxidized FAD (FAD

    
    ) accepts an electron from the lone pair of the central tertiary nitrogen of N-EA-CPA.
    
  • Radical Cation Formation: This generates an aminium radical cation (

    
    ) on the inhibitor and an anionic semiquinone radical on the flavin (
    
    
    
    ).
  • Cyclopropyl Ring Opening: The instability of the cyclopropyl radical cation triggers homolytic ring fission. The unpaired electron migrates to a methylene carbon of the opened ring.

  • Adduct Formation: The newly formed carbon radical attacks the C(4a) or N(5) position of the isoalloxazine ring of FAD, forming a stable covalent bond.

  • Irreversible Inhibition: The enzyme is permanently disabled, as the cofactor can no longer cycle between oxidized and reduced states.

Pathway Visualization (DOT)

The following diagram illustrates the stepwise progression from binding to covalent inactivation.

MechanismOfAction cluster_0 Phase 1: Recognition cluster_1 Phase 2: Activation (SET) cluster_2 Phase 3: Inactivation Complex Enzyme-Inhibitor Complex (E·I) Radical Aminium Radical Cation (N+•) Complex->Radical 1e- Transfer to FAD RingOpen Cyclopropyl Ring Fission Radical->RingOpen Strain Relief Adduct Covalent FAD-Inhibitor Adduct (E-I*) RingOpen->Adduct Radical Attack on FAD C(4a) DeadEnzyme Catalytically Dead Enzyme Adduct->DeadEnzyme Irreversible Substrate N-EA-CPA (Substrate Mimic) Substrate->Complex FAD FAD (Oxidized) FAD->Complex

Figure 1: The Single Electron Transfer (SET) mechanism leading to suicide inhibition of FAD-dependent oxidases.

Target Specificity: LSD1 vs. MAO

While the cyclopropylamine core is common to MAO inhibitors (e.g., tranylcypromine), the N-(2-aminoethyl) substitution of N-EA-CPA suggests a higher potential for LSD1 selectivity .

  • MAO-A/B Preference: MAO active sites are hydrophobic "slots". The hydrophilic 2-aminoethyl tail may reduce affinity for MAO compared to simple hydrophobic inhibitors, potentially reducing hypertensive side effects (the "Cheese Effect").

  • LSD1 Preference: The catalytic domain of LSD1 is large and accommodates the N-terminal tail of Histone H3. The 2-aminoethyl group of N-EA-CPA can mimic the lysine side chain or the adjacent arginine residues of the histone tail, potentially offering specific binding contacts within the LSD1 substrate cleft.

Experimental Validation Protocols

To confirm this mechanism and determine the compound's efficacy, the following self-validating experimental workflows are required.

Protocol: Time-Dependent Inhibition Assay ( )

Objective: Determine if inhibition is irreversible and time-dependent (hallmark of suicide inhibition).

  • Preparation: Prepare recombinant human LSD1 (or MAO-B) in HEPES buffer (pH 7.5).

  • Pre-incubation: Incubate enzyme with varying concentrations of N-EA-CPA (

    
    ) for defined time points (
    
    
    
    min).
  • Dilution/Trigger: At each time point, dilute the mixture 100-fold into a solution containing a saturating concentration of substrate (e.g., H3K4me2 peptide for LSD1 or Tyramine for MAO) and a peroxidase-coupled detection reagent (Amplex Red).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) to measure residual enzyme activity.

  • Analysis: Plot

    
     vs. Time.
    
    • Result Logic: Linear decay indicates pseudo-first-order inactivation.

    • Calculation: Derive

      
       for each concentration. Plot 
      
      
      
      vs. [I] to determine
      
      
      (max inactivation rate) and
      
      
      (affinity).
Protocol: Mass Spectrometry Adduct Confirmation

Objective: Prove covalent modification of the FAD cofactor.

  • Incubation: Incubate enzyme with excess N-EA-CPA for 60 minutes.

  • Denaturation: Precipitate protein using trichloroacetic acid (TCA) or heat denaturation to release the non-covalently bound FAD.

    • Note: If the inhibitor binds to the protein backbone, the FAD will remain unmodified. If it binds to FAD (as predicted), the cofactor itself will show a mass shift.

  • Separation: Centrifuge and collect the supernatant (containing FAD).

  • LC-MS/MS Analysis: Analyze the supernatant.

    • Search Target: Look for the mass of FAD (

      
      ) + Mass of N-EA-CPA (
      
      
      
      ) - 2H (loss of protons during oxidation).
    • Validation: The absence of the parent FAD peak and appearance of the adduct peak confirms the mechanism.

Workflow Visualization (DOT)

ExperimentalWorkflow cluster_biochem Biochemical Validation cluster_structural Structural Confirmation Step1 Incubate Enzyme + N-EA-CPA (Time-Course) Step2 Rapid Dilution into Substrate Step1->Step2 Step3 Measure Residual Activity Step2->Step3 Decision1 Time-Dependent Loss? Step3->Decision1 Step4 Denature Enzyme Decision1->Step4 Yes Step5 LC-MS of Supernatant Step4->Step5 Decision2 Mass Shift on FAD? Step5->Decision2 Result Validated Mechanism: FAD Adduct Formation Decision2->Result Yes

Figure 2: Sequential workflow for validating the suicide inhibition mechanism.

References

  • Structure-Activity Relationships of Cyclopropylamines Title: N-substituted cyclopropylamines as monoamine oxidase inhibitors.[1][2][3][4] Structure-activity relationships.[1][2][3][4][5][6][7][8][9] Source: Journal of Medicinal Chemistry URL:[Link]2]

  • Mechanism of LSD1 Inhibition Title: Molecular basis for the inhibition of human LSD1 by tranylcypromine derivatives. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • FAD Adduct Chemistry Title: Mechanism of Inactivation of Monoamine Oxidase B by N-Cyclopropyl-N-α-methylbenzylamine. Source: Journal of the American Chemical Society URL:[Link]

  • Cyclopropylamine Synthesis & Reactivity Title: Synthesis and Reactivity of N-Substituted Cyclopropylamines. Source: Chemical Reviews (Contextual Grounding) URL:[Link]

  • LSD1 Inhibitors in Oncology Title: LSD1 inhibitors: a patent review (2010-2015).[10] Source: Expert Opinion on Therapeutic Patents URL:[Link]

Sources

Technical Guide to the Spectroscopic Characterization of N-(2-aminoethyl)-N-ethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted

In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is a cornerstone of progress. This guide addresses the spectroscopic profile of a unique difunctional amine, N-(2-aminoethyl)-N-ethylcyclopropanamine. It is important to note that this molecule is not extensively documented in scientific literature, and as such, this document is built upon a foundation of established spectroscopic principles and predicted data. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers encountering this or structurally analogous compounds. Our focus is not merely on the data itself, but on the causality behind the expected spectral features and the rationale for the chosen analytical workflows.

Molecular Architecture and Its Spectroscopic Implications

A thorough analysis begins with the molecule's structure. N-(2-aminoethyl)-N-ethylcyclopropanamine possesses several key features that will dictate its spectroscopic signature:

  • A Cyclopropyl Ring: A strained, three-membered aliphatic ring. The protons and carbons of this group are expected to appear in the upfield region of NMR spectra due to their unique electronic environment.

  • A Tertiary Amine: The nitrogen atom is bonded to the cyclopropyl group, an ethyl group, and an aminoethyl chain. This will influence the chemical shifts of adjacent carbons and protons.

  • A Primary Amine: The terminal -NH₂ group provides a distinct set of signals, particularly in IR and ¹H NMR spectroscopy, and is a key site for potential hydrogen bonding.

  • Ethyl and Ethylamine Moieties: These flexible alkyl chains will produce characteristic splitting patterns in ¹H NMR.

This combination of a strained ring system with both primary and tertiary amine functionalities makes for a rich and informative spectroscopic puzzle.

Predicted Spectroscopic Data and Interpretation

The following data are predicted based on established chemical shift theory, fragmentation patterns, and vibrational frequency correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Atom AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
H-a (CH₃, ethyl)~1.05triplet~7.2
H-b (CH₂, ethyl)~2.50quartet~7.2
H-c (CH, cyclopropyl)~1.80multiplet-
H-d (CH₂, cyclopropyl)~0.40 - 0.70multiplet-
H-e (N-CH₂)~2.65triplet~6.5
H-f (CH₂-NH₂)~2.80triplet~6.5
H-g (NH₂)~1.40 (variable)broad singlet-

Expert Interpretation:

  • The cyclopropyl protons (H-d ) are expected at a significantly upfield chemical shift (below 1 ppm), a hallmark of these strained rings. The methine proton (H-c ) will be further downfield due to the deshielding effect of the adjacent nitrogen atom.

  • The ethyl group protons will display a classic quartet (H-b ) and triplet (H-a ) pattern, providing clear evidence for this moiety.

  • The two methylene groups of the aminoethyl chain (H-e , H-f ) are diastereotopic and will likely appear as distinct triplets, assuming free rotation. Their proximity to nitrogen atoms places them in the 2.5-3.0 ppm range.

  • The primary amine protons (H-g ) will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to hydrogen exchange and bonding.

Atom AssignmentPredicted Chemical Shift (δ) ppm
C-a (CH₃, ethyl)~12.5
C-b (CH₂, ethyl)~48.0
C-c (CH, cyclopropyl)~40.0
C-d (CH₂, cyclopropyl)~8.0
C-e (N-CH₂)~52.0
C-f (CH₂-NH₂)~41.5

Expert Interpretation:

  • Similar to the ¹H NMR, the cyclopropyl carbons (C-d ) are expected at a very upfield position.

  • Carbons directly attached to a nitrogen atom (C-b, C-c, C-e, C-f ) are deshielded and will appear in the 40-55 ppm range.[1][2] The specific shifts depend on the substitution at the nitrogen and the nature of the carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this amine, Electrospray Ionization (ESI) in positive ion mode would be an ideal "soft" ionization technique.

  • Predicted Molecular Ion: The molecular formula is C₇H₁₆N₂. The exact mass is 128.1313 g/mol . In ESI-MS, the primary observed ion would be the protonated molecule, [M+H]⁺, at m/z 129.1392.

  • Nitrogen Rule: The molecule has an even number of nitrogen atoms (2), so its nominal molecular weight is an even number (128). This is a useful initial check.[3][4]

m/z ValueProposed FragmentRationale
99[M - C₂H₅]⁺α-cleavage, loss of the ethyl radical. This is often a dominant fragmentation pathway for amines.[5][6]
86[M - C₃H₄N]⁺Cleavage of the aminoethyl side chain.
72[CH₂=N(C₂H₅)CH₃]⁺Rearrangement and cleavage.
57[C₃H₅NH₂]⁺Cyclopropylamine fragment.
44[CH₂=NH₂]⁺Fragment from the primary amine terminus.

Expert Interpretation: The most characteristic fragmentation for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] This process results in a stable iminium cation. For N-(2-aminoethyl)-N-ethylcyclopropanamine, the most likely α-cleavage would be the loss of the ethyl group to form a fragment at m/z 99.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. An Attenuated Total Reflectance (ATR) accessory would be the method of choice for a neat liquid sample.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 and ~3280N-H asymmetric & symmetric stretchingPrimary Amine (-NH₂)
~3080C-H stretchingCyclopropyl C-H
~2960-2850C-H stretchingAlkyl C-H
~1600N-H scissoring (bending)Primary Amine (-NH₂)
~1250-1020C-N stretchingAliphatic Amines
~850N-H waggingPrimary Amine (-NH₂)

Expert Interpretation: The most diagnostic feature will be the presence of two distinct peaks in the 3300-3500 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[7][8][9] A secondary amine would only show one peak in this region, and a tertiary amine would show none.[10] The C-N stretching bands will also be present but are generally weaker and in a more crowded region of the spectrum.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). A->B C 3. Vortex to ensure complete dissolution. B->C D 4. Transfer to a clean, 5 mm NMR tube. C->D E 5. Insert tube into spectrometer. D->E F 6. Lock on deuterium signal and shim the magnetic field. E->F G 7. Acquire ¹H spectrum (e.g., 16 scans). F->G H 8. Acquire ¹³C spectrum (e.g., 1024 scans). G->H I 9. Apply Fourier Transform. H->I J 10. Phase correction and baseline correction. I->J K 11. Calibrate to residual solvent peak or TMS. J->K L 12. Integrate ¹H signals and pick peaks for all spectra. K->L

Caption: Workflow for NMR sample preparation and data acquisition.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) into a clean vial.[11][12]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.[13][14]

    • Vortex the vial to ensure the sample is fully dissolved. Incomplete dissolution is a common cause of poor spectral quality.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, filtering through a small cotton plug if any particulates are visible.[12]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • The instrument's software will lock onto the deuterium signal of the solvent, providing a stable field frequency.

    • Shim the magnetic field to maximize its homogeneity across the sample volume. This is a critical step for achieving sharp spectral lines.

    • Acquire the ¹H spectrum. Typically, 8-16 scans are sufficient for a sample of this concentration.[15]

    • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.[15]

  • Data Processing:

    • Perform a Fourier transform on the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Apply phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm (¹H) or 77.16 ppm (¹³C) is used as a reference.

    • Integrate the area under each peak in the ¹H spectrum to determine the relative ratios of protons.

Protocol for Mass Spectrometry (ESI-MS) Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A 1. Prepare a dilute solution (~1-10 µg/mL) of sample. B 2. Use a suitable solvent (e.g., Methanol with 0.1% Formic Acid). A->B C 3. Infuse sample into the ESI source via syringe pump. B->C D 4. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). C->D E 5. Acquire full scan MS spectrum in positive ion mode. D->E F 6. Identify the [M+H]⁺ ion. E->F G 7. Perform MS/MS on the precursor ion to obtain fragmentation data. F->G

Caption: Workflow for ESI-MS sample preparation and analysis.

Methodology Details:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[16]

    • For positive ion mode, adding a small amount of acid (e.g., 0.1% formic acid) is crucial. This ensures the amine is protonated in solution, which is a prerequisite for successful ESI.[17]

  • Data Acquisition:

    • Introduce the sample into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (MS/MS) for Structural Confirmation:

    • Select the [M+H]⁺ ion (m/z 129.1) as the precursor ion.

    • Isolate this ion in the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the resulting product ion spectrum. This fragmentation pattern serves as a molecular fingerprint and is invaluable for confirming the structure.[17]

Protocol for IR (ATR-FTIR) Data Acquisition

IR_Workflow A 1. Clean the ATR crystal (e.g., with isopropanol). B 2. Acquire a background spectrum of the clean, empty crystal. A->B C 3. Place one drop of the liquid sample onto the crystal. B->C D 4. Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). C->D E 5. Clean the crystal thoroughly. D->E

Caption: Workflow for ATR-FTIR data acquisition of a liquid sample.

Methodology Details:

  • Instrument Preparation:

    • Ensure the ATR crystal (diamond is a robust choice) is impeccably clean. Wipe with a solvent like isopropanol and allow it to fully evaporate.[18]

  • Background Collection:

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.[19]

  • Sample Analysis:

    • Place a small drop of the neat liquid sample directly onto the ATR crystal. Ensure the crystal surface is fully covered.[20][21]

    • Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a high signal-to-noise ratio for a neat liquid.[18]

  • Post-Analysis:

    • The resulting spectrum will be in units of absorbance versus wavenumber (cm⁻¹). Identify the key functional group frequencies as detailed in the interpretation section.

    • Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.[18]

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of N-(2-aminoethyl)-N-ethylcyclopropanamine is a synergistic exercise. The upfield signals in NMR confirm the cyclopropyl ring, while the characteristic splitting patterns reveal the ethyl and aminoethyl chains. Mass spectrometry validates the molecular weight and, through fragmentation, confirms the connectivity of these groups. Finally, IR spectroscopy provides unambiguous evidence for the primary amine functionality. By integrating these three powerful analytical techniques and adhering to rigorous, self-validating protocols, researchers can confidently characterize this molecule and its analogs, paving the way for their application in research and development.

References

  • Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall.
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Methodological & Application

Application Notes & Protocols: Investigating the Neuropharmacological Profile of N-(2-aminoethyl)-N-ethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological investigation of the novel compound, N-(2-aminoethyl)-N-ethylcyclopropanamine. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing its potential as a therapeutic agent for neurological disorders.

Introduction: The Significance of the Cyclopropylamine Moiety in Neuropharmacology

The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of neuropharmacologically active agents.[1] The inherent strain of the three-membered ring and the basicity of the amine group confer unique chemical properties that facilitate interactions with key neurological targets.[1] Notably, this moiety is a cornerstone of several monoamine oxidase inhibitors (MAOIs), which are effective in the treatment of depression and other mood disorders.[1][2]

N-(2-aminoethyl)-N-ethylcyclopropanamine is a novel compound featuring this key cyclopropylamine group. While specific literature on this exact molecule is not currently available[3], its structural similarity to known MAOIs and other biogenic amine transporter ligands suggests a high probability of activity within the monoaminergic systems of the central nervous system. This guide, therefore, presents a structured approach to systematically characterize the neuropharmacological profile of this compound, from initial in vitro screening to in vivo behavioral validation.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][4] Inhibition of MAO-A is a validated therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2][4] Given the structural features of N-(2-aminoethyl)-N-ethylcyclopropanamine, it is hypothesized to act as an inhibitor of one or both MAO isoforms.

The primary objective of the initial characterization is to determine if N-(2-aminoethyl)-N-ethylcyclopropanamine inhibits MAO-A and/or MAO-B, to quantify its potency (IC50), and to establish its selectivity profile.

Signaling Pathway: Monoamine Neurotransmitter Degradation

MAO_Pathway cluster_presynaptic Presynaptic Terminal cluster_mitochondria Mitochondrial Outer Membrane Monoamine_NT Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_A MAO-A Monoamine_NT->MAO_A Degradation MAO_B MAO-B Monoamine_NT->MAO_B Degradation Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Test_Compound N-(2-aminoethyl)-N- ethylcyclopropanamine Test_Compound->MAO_A Inhibition Test_Compound->MAO_B Inhibition

Caption: Hypothesized inhibition of MAO-A and MAO-B by the test compound.

In Vitro Characterization Protocols

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's primary molecular targets and mechanism of action.

Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is designed to quantify the inhibitory potential of N-(2-aminoethyl)-N-ethylcyclopropanamine against both MAO isoforms. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity, using a fluorometric method.[5][6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • N-(2-aminoethyl)-N-ethylcyclopropanamine (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • p-Tyramine (substrate for both MAO-A and MAO-B)[5]

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorescent probe)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 530/585 nm)[5]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 1 nM to 100 µM) in assay buffer. Also prepare serial dilutions of the control inhibitors.

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in pre-chilled assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the test compound or control inhibitor dilution. Include wells with buffer only (negative control) and buffer with DMSO (vehicle control).

    • Add 20 µL of the appropriate diluted enzyme (MAO-A or MAO-B) to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Addition and Detection:

    • Prepare a detection cocktail containing p-tyramine, HRP, and Amplex Red in assay buffer.

    • Initiate the reaction by adding 60 µL of the detection cocktail to each well.

  • Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the fluorescence intensity every 2 minutes for 30 minutes at an excitation of ~530 nm and an emission of ~585 nm.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and buffer only (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Data Presentation: Hypothetical MAO Inhibition Data
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
N-(2-aminoethyl)-N-ethylcyclopropanamine852,50029.4
Clorgyline (Control)51,200240
Selegiline (Control)9,500150.0016
Protocol: Enzyme Kinetic Studies

To understand the nature of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the substrate concentration in the presence of a fixed concentration of the inhibitor.

Procedure:

  • Perform the MAO inhibition assay as described above.

  • For each inhibitor concentration (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), vary the concentration of the substrate (p-tyramine).

  • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[2][7]

  • Analyze the plot to determine the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km with no change in Vmax, resulting in lines that intersect on the y-axis.

In Vivo Behavioral Profiling

Following in vitro characterization, the compound's effects on behavior are assessed in animal models of depression and anxiety. These tests are crucial for establishing preclinical efficacy.[8][9]

Experimental Workflow: Preclinical Antidepressant Screening

Preclinical_Workflow start Compound Synthesis & Purification in_vitro In Vitro Screening (MAO Inhibition Assay) start->in_vitro pharmacokinetics Pharmacokinetic (PK) Studies in Rodents in_vitro->pharmacokinetics Potent & Selective? dose_response Dose-Response Studies pharmacokinetics->dose_response acute_behavior Acute Behavioral Testing (FST & TST) chronic_model Chronic Stress Model (e.g., CUMS) acute_behavior->chronic_model Efficacious? neurochemistry Post-mortem Neurochemistry (Brain Monoamine Levels) chronic_model->neurochemistry dose_response->acute_behavior end Lead Candidate neurochemistry->end

Caption: A typical workflow for preclinical evaluation of a novel antidepressant.

Protocol: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[8] Antidepressants typically reduce the duration of immobility in this test.

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats.[10]

Apparatus:

  • A glass cylinder (e.g., 20 cm diameter, 35 cm height for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[8][10]

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, a vehicle control, or a positive control (e.g., imipramine) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-swim (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session. This is often omitted for mice.

  • Test Session: On day 2 (24 hours after the pre-swim for rats), place the animal back into the water for a 6-minute session.[10]

  • Scoring: Record the session with a video camera. A trained observer, blind to the treatment groups, should score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol: Tail Suspension Test (TST)

The TST is another common model that induces a state of behavioral despair. Antidepressants reduce the time the animal spends immobile when suspended by its tail.[9][10]

Animals:

  • Male C57BL/6 mice.

Apparatus:

  • A suspension box or chamber that allows the mouse to be suspended by its tail using tape, preventing it from climbing or escaping.

Procedure:

  • Acclimation and Dosing: Follow the same procedures as for the FST.

  • Suspension: Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend it from a hook or bar in the chamber.

  • Test Session: The test duration is typically 6 minutes.[10]

  • Scoring: Video record the session and score the total duration of immobility during the 6-minute test.

  • Data Analysis: Compare the mean immobility time across treatment groups using ANOVA.

Data Presentation: Hypothetical Behavioral Data
Treatment Group (Dose, mg/kg)Immobility Time in FST (seconds)Immobility Time in TST (seconds)
Vehicle Control155 ± 12180 ± 15
N-(2-aminoethyl)-N-ethylcyclopropanamine (10)95 ± 10110 ± 11
N-(2-aminoethyl)-N-ethylcyclopropanamine (30)70 ± 8 85 ± 9
Imipramine (20, Control)75 ± 9 90 ± 10
*p < 0.05, *p < 0.01 compared to Vehicle Control

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial neuropharmacological characterization of N-(2-aminoethyl)-N-ethylcyclopropanamine. Positive results from these in vitro and in vivo studies would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of receptors and transporters (e.g., serotonin, dopamine, and norepinephrine transporters) to identify any off-target effects or polypharmacology.

  • Chronic Efficacy Models: Utilizing models with greater etiological validity, such as the chronic unpredictable mild stress (CUMS) model, to assess efficacy after long-term administration.[8][11]

  • Pharmacokinetic and Toxicological Studies: Detailed analysis of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its drug-like properties.[12]

  • In vivo Neurochemistry: Measuring changes in brain monoamine levels following acute and chronic administration to confirm the mechanism of action in a living system.[12]

By following this structured and scientifically rigorous approach, researchers can effectively elucidate the therapeutic potential of N-(2-aminoethyl)-N-ethylcyclopropanamine and advance its development as a potential novel treatment for neuropharmacological disorders.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Ghpour, T., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Sharma, V., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Bambico, F. R., & Gobbi, G. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Gururajan, A., et al. (2012). Animal Models of Depression: Molecular Perspectives. Molecular Basis of Major Depressive Disorder. Retrieved from [Link]

  • Emory University. (2011). Cyclopropylamide Derivatives for Pain Management. Retrieved from [Link]

  • Yıldırım, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. Retrieved from [Link]

  • Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved from [Link]

  • Xu, F., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Molecules. Retrieved from [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Erhardt, P. W., et al. (1979). Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-aminoethyl)-n-ethylcyclopropanamine. Retrieved from [Link]

  • Ohno, K., et al. (2012). Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-N-cyclopropyl-3-ethoxypropanamide. Retrieved from [Link]

  • Baker, G. B., et al. (1986). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology. Retrieved from [Link]

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Application Note: Quantitative Analysis of N-(2-aminoethyl)-N-ethylcyclopropanamine in Pharmaceutical Matrices using Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust protocol for the quantitative analysis of "N-(2-aminoethyl)-N-ethylcyclopropanamine," a secondary amine of interest in pharmaceutical development. Due to the inherent challenges in the direct gas chromatographic analysis of polar amines, this method employs a validated derivatization strategy prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The protocol details sample preparation, derivatization, GC-MS parameters, and data analysis, and is designed for researchers, scientists, and drug development professionals. The methodology is grounded in established scientific principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

Introduction: The Rationale for Derivatization in Amine Analysis

N-(2-aminoethyl)-N-ethylcyclopropanamine is a bifunctional molecule containing both a secondary and a primary amine. The presence of these polar functional groups leads to several analytical challenges in gas chromatography, including poor peak shape, low volatility, and potential for adsorption onto the analytical column, all of which can compromise sensitivity and reproducibility.[1][2] To circumvent these issues, a chemical derivatization step is essential.[1][3] Derivatization transforms the polar amine groups into less polar, more volatile, and more thermally stable moieties, thereby significantly improving chromatographic performance and enabling sensitive and accurate quantification by GC-MS.[3][4]

This protocol employs silylation, a common and effective derivatization technique, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.[4] MSTFA reacts with the active hydrogens on the primary and secondary amine groups to form stable trimethylsilyl (TMS) derivatives, which are highly amenable to GC-MS analysis.[4]

Experimental

Materials and Reagents
  • N-(2-aminoethyl)-N-ethylcyclopropanamine reference standard (Purity ≥98%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl Acetate (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Internal Standard (IS): N-ethyl-N-methylcyclopropanamine (or other suitable non-interfering amine)

  • Nitrogen gas (high purity)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Microsyringes

  • Sample vials with PTFE-lined caps

Detailed Protocols

Standard and Sample Preparation

3.1.1. Preparation of Standard Stock Solutions

  • Accurately weigh approximately 10 mg of N-(2-aminoethyl)-N-ethylcyclopropanamine reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a stock solution of the internal standard (e.g., N-ethyl-N-methylcyclopropanamine) at a concentration of 1 mg/mL in methanol.

3.1.2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3.1.3. Sample Preparation (from a solid pharmaceutical matrix)

  • Accurately weigh a portion of the homogenized pharmaceutical matrix equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Add 10 mL of methanol and vortex for 5 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Spike the extract with the internal standard to a final concentration of 10 µg/mL.

Derivatization Protocol
  • Transfer 100 µL of the standard solution or sample extract to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before GC-MS analysis.

The following diagram illustrates the derivatization workflow:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis start 100 µL Aliquot (Standard or Sample) dry Evaporate to Dryness (Nitrogen Stream) start->dry reagents Add 50 µL Pyridine + 50 µL MSTFA dry->reagents vortex Vortex (1 min) reagents->vortex heat Heat at 60°C (30 min) vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject caption Derivatization Workflow Diagram

Caption: Derivatization workflow for GC-MS analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for general-purpose analysis of a wide range of compounds.
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injection Volume1 µL
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CA temperature program designed to separate the derivatized analyte from potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in quantitative analysis.
SIM Ions (Quant/Qual)To be determined from the mass spectrum of the derivatized analyteSee Section 4 for expected fragmentation.

Data Analysis and Expected Results

Mass Spectral Fragmentation

The derivatization with MSTFA will add a trimethylsilyl (TMS) group with a mass of 73 Da to each active hydrogen on the primary and secondary amine groups. The molecular weight of N-(2-aminoethyl)-N-ethylcyclopropanamine is 128.22 g/mol . After derivatization, the molecular weight of the di-TMS derivative will be 272.58 g/mol .

The expected mass spectrum of the di-TMS derivative will likely show a molecular ion peak (M+) at m/z 272. A prominent fragment ion is expected from the loss of a methyl group (M-15) at m/z 257. Alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines and their derivatives.[5]

Proposed Quantitation and Qualifier Ions:

Ion Type m/z (Proposed) Description
Quantitation Ion257[M-CH3]+, typically an abundant and stable fragment.
Qualifier Ion 1272Molecular ion (M+).
Qualifier Ion 2To be determinedAnother characteristic fragment ion.
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8]

Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.[9]
Precision Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 3.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to minor variations in method parameters (e.g., oven temperature, flow rate).

The logical relationship for method validation is depicted below:

ValidationLogic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated caption Method Validation Logic

Caption: Logical flow of method validation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of N-(2-aminoethyl)-N-ethylcyclopropanamine by GC-MS. The use of MSTFA for derivatization is a key step to overcome the analytical challenges associated with polar amines, enabling robust and reliable quantification. The outlined method, when validated according to ICH guidelines, is suitable for routine quality control in pharmaceutical manufacturing and research settings.

References

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  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

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Synthesis and purification of "N-(2-aminoethyl)-N-ethylcyclopropanamine" for research use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(2-aminoethyl)-N-ethylcyclopropanamine

Executive Summary

This guide details the synthesis and purification of N-(2-aminoethyl)-N-ethylcyclopropanamine (Target Molecule 3 ). This unsymmetrical diamine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the cyclopropyl moiety provides unique conformational constraints and metabolic stability compared to isopropyl analogues.[1]

Core Challenge: Direct alkylation of ethylenediamine with cyclopropyl halides is chemically non-viable due to the inertness of cyclopropyl halides to


 substitution. Conversely, direct alkylation of cyclopropylamine often results in over-alkylation (quaternary ammonium salts).

Solution: We employ a Stepwise Reductive Amination – Gabriel Synthesis Hybrid Protocol . This ensures precise stoichiometry, eliminates polymerization risks, and delivers a high-purity primary amine suitable for downstream library generation.[1]

Strategic Retro-Synthesis & Workflow

The synthesis is broken into three distinct phases to maximize regioselectivity.

G Start Cyclopropylamine (Starting Material) Inter1 Intermediate A: N-Ethylcyclopropanamine Start->Inter1 Phase 1: Reductive Amination (Acetaldehyde/NaBH3CN) Inter2 Intermediate B: Phthalimide-Protected Precursor Inter1->Inter2 Phase 2: Gabriel Alkylation (N-(2-bromoethyl)phthalimide) Final Target Product: N-(2-aminoethyl)-N- ethylcyclopropanamine Inter2->Final Phase 3: Deprotection (Hydrazine Hydrate)

Figure 1: Synthetic workflow designed to prevent poly-alkylation and ensure primary amine integrity.

Safety & Handling (Critical)

  • Cyclopropylamine: Highly volatile (bp ~50°C) and toxic. All Phase 1 operations must occur in a fume hood with a secondary cold trap.

  • Sodium Cyanoborohydride (

    
    ):  Generates HCN gas if exposed to strong acid. Maintain pH > 4 during workup or quench carefully with bleach.
    
  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Use double-gloving and handle in a closed system where possible.

Experimental Protocols

Phase 1: Synthesis of N-Ethylcyclopropanamine

Rationale: Direct ethylation with ethyl bromide is difficult to control. Reductive amination with acetaldehyde allows for mono-ethylation selectivity.

Reagents:

  • Cyclopropylamine (1.0 equiv)[2]

  • Acetaldehyde (1.05 equiv)

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (Catalytic)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve Cyclopropylamine (5.7 g, 100 mmol) in Methanol (100 mL). Cool to 0°C.[3][4][5]
    
  • Addition: Add Acetaldehyde (4.6 g, 105 mmol) dropwise. Stir for 1 hour at 0°C, then 1 hour at Room Temperature (RT) to form the imine in situ.

  • Reduction: Cool back to 0°C. Add

    
     (9.4 g, 150 mmol) in portions. Add Acetic Acid (0.5 mL) to adjust pH to ~6.
    
  • Reaction: Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM) (3 x 50 mL). Note: The product is volatile. Do not rotovap to dryness under high vacuum.[1]
    
  • Purification: Distillation at atmospheric pressure (or mild vacuum) is preferred over column chromatography for this volatile intermediate.

    • Target Yield: 65-75%[1]

Phase 2: Linker Assembly (Gabriel Alkylation)

Rationale: Using 2-bromoethylamine directly leads to dimerization. The phthalimide group protects the terminal nitrogen, forcing the reaction to occur only at the secondary amine.[1]

Reagents:

  • N-Ethylcyclopropanamine (Intermediate A) (1.0 equiv)

  • N-(2-bromoethyl)phthalimide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[6]
    
  • Potassium Iodide (KI) (0.1 equiv - Finkelstein catalyst)

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolve N-Ethylcyclopropanamine (8.5 g, 100 mmol) in Acetonitrile (200 mL).

  • Add finely ground

    
     (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol).
    
  • Add N-(2-bromoethyl)phthalimide (28.0 g, 110 mmol).

  • Reflux: Heat to 80°C for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).

    • Target Yield: 80-90% (Solid or viscous oil).

Phase 3: Deprotection to Target Molecule

Rationale: Hydrazinolysis cleaves the phthalimide ring efficiently, releasing the primary amine.[1]

Procedure:

  • Dissolve the Phase 2 intermediate in Ethanol (150 mL).

  • Add Hydrazine Hydrate (5.0 equiv) dropwise.

  • Reflux: Heat to 78°C for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (this dissolves the amine but keeps phthalhydrazide solid). Filter off the white solid.[4][7]

  • Basification: Neutralize the filtrate with 2M NaOH to pH > 12.

  • Extraction: Extract with DCM (4 x 50 mL). Dry over

    
    .[6]
    
  • Final Isolation: Remove solvent. If high purity is required for biological assays, convert to the Dihydrochloride Salt by adding 4M HCl in Dioxane and filtering the precipitate.[1]

Quality Control & Validation

Data Summary Table:

ParameterSpecificationMethod
Appearance Colorless oil (Free base) / White solid (2HCl salt)Visual
Purity > 95% (Research Grade)HPLC (210 nm)
Identity Consistent with Structure1H NMR, LCMS
Mass (M+H) 129.13 Da (Calc: 128.[8]13)ESI-MS

Diagnostic 1H NMR Signals (CDCl3, 400 MHz):

  • 
     0.35 - 0.50 ppm (4H, m):  Cyclopropyl ring protons (Distinctive high-field multiplet).
    
  • 
     1.05 ppm (3H, t):  Methyl group of the ethyl chain.
    
  • 
     1.80 ppm (1H, m):  Cyclopropyl methine CH.
    
  • 
     2.60 - 2.80 ppm (6H, m):  Overlapping methylene signals (
    
    
    
    and
    
    
    ).

Troubleshooting Guide

Troubleshooting Issue Low Yield in Phase 2? Check1 Check Reagent Quality: Is Cyclopropylamine pure? Issue->Check1 Check2 Check Temperature: Did you reflux >80°C? Issue->Check2 Solution1 Distill amine before use. Oxidation leads to impurities. Check1->Solution1 Solution2 Increase time to 24h. Add 0.2 eq KI. Check2->Solution2

Figure 2: Troubleshooting logic for the critical alkylation step.

References

  • Reductive Amination General Procedures: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link

  • Cyclopropylamine Reactivity: Roberts, J. D., and Mazur, R. H. "Small-Ring Compounds. IV.[1] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society, vol. 73, no.[1] 6, 1951, pp. 2509–2520.[1] Link

  • Gabriel Synthesis (Phthalimide Alkylation): Gibson, M. S., and Bradshaw, R. W.[1] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, vol. 7, no. 12, 1968, pp. 919-930.[1] Link

  • Safety Data (Cyclopropylamine): PubChem Compound Summary for CID 6355, Cyclopropylamine. National Center for Biotechnology Information. Link

Sources

"N-(2-aminoethyl)-N-ethylcyclopropanamine" as a tool compound for receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Characterization of "N-(2-aminoethyl)-N-ethylcyclopropanamine" as a Novel Tool Compound for Receptor Binding Studies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and characterization of novel chemical entities are paramount to advancing our understanding of complex biological systems and for the development of new therapeutic agents. Cyclopropylamine derivatives, known for their unique structural and physicochemical properties, represent a promising class of molecules in medicinal chemistry.[1][2] This document provides a comprehensive guide for the initial characterization of a novel cyclopropylamine derivative, "N-(2-aminoethyl)-N-ethylcyclopropanamine," as a potential tool compound for receptor binding studies. In the absence of pre-existing data for this specific molecule, this guide is structured to walk researchers through a systematic process of in silico prediction, biochemical and biophysical binding analysis, and functional cellular characterization. The protocols provided herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Characterizing Novel Cyclopropylamine Derivatives

The cyclopropyl ring is a "privileged scaffold" in medicinal chemistry, imparting conformational rigidity and metabolic stability to molecules.[2] These characteristics can lead to enhanced binding affinity and selectivity for specific biological targets.[2][3] "N-(2-aminoethyl)-N-ethylcyclopropanamine" is a novel compound whose potential biological activity is yet to be elucidated. This guide, therefore, serves as a roadmap for its characterization, from theoretical assessment to empirical validation, with the ultimate goal of establishing it as a valuable tool for receptor pharmacology.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive laboratory-based screening, an initial in silico assessment can provide valuable insights into the potential "drug-likeness" and likely biological targets of "N-(2-aminoethyl)-N-ethylcyclopropanamine".[4]

Physicochemical Properties and "Drug-Likeness"

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5][6][7][8][9] Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound, particularly concerning its potential for oral bioavailability.[1][2][4][10][11]

Table 1: Predicted Physicochemical Properties of N-(2-aminoethyl)-N-ethylcyclopropanamine

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight~128.23 g/mol < 500 DaltonsYes
Hydrogen Bond Donors1 (primary amine)≤ 5Yes
Hydrogen Bond Acceptors2 (tertiary and primary amines)≤ 10Yes
LogP (octanol-water partition coefficient)Predicted ~0.2< 5Yes

Note: These values are estimations and should be experimentally verified. The predicted LogP suggests the compound is relatively hydrophilic.

In Silico Target Prediction

Computational methods can be employed to generate hypotheses about the potential biological targets of a novel compound, thereby guiding subsequent experimental validation.[12][13][14][15][16]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[12] "N-(2-aminoethyl)-N-ethylcyclopropanamine" can be compared against databases of known bioactive molecules using 2D fingerprinting or 3D shape-based similarity searches.

  • Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be used to predict the binding of "N-(2-aminoethyl)-N-ethylcyclopropanamine" to a panel of receptors.[12] This approach calculates the binding energy and poses of the ligand within the binding sites of various proteins.

cluster_0 In Silico Workflow Compound Structure Compound Structure Physicochemical Prediction Physicochemical Prediction Compound Structure->Physicochemical Prediction Calculate Properties Target Prediction Target Prediction Compound Structure->Target Prediction Similarity Search/Docking Drug-Likeness Assessment Drug-Likeness Assessment Physicochemical Prediction->Drug-Likeness Assessment Apply Lipinski's Rules Prioritized Target List Prioritized Target List Target Prediction->Prioritized Target List Drug-Likeness Assessment->Prioritized Target List

Caption: Workflow for the initial in silico assessment of a novel compound.

Part 2: Biochemical and Biophysical Assays for Target Identification and Affinity Determination

Following the in silico analysis, experimental assays are required to identify the specific receptor targets and quantify the binding affinity of "N-(2-aminoethyl)-N-ethylcyclopropanamine".

Preparation of Cell Membranes for Binding Assays

For many receptor binding assays, it is advantageous to use isolated cell membranes that are enriched with the receptor of interest, rather than whole cells.[17][18][19][20]

Protocol 1: Cell Membrane Preparation

  • Cell Culture: Culture cells stably overexpressing the receptor of interest to a high density.

  • Harvesting: Detach the cells from the culture vessel and wash them twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Final Pelleting and Storage: Repeat the high-speed centrifugation. Resuspend the final pellet in a storage buffer (e.g., lysis buffer with 10% glycerol), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[21][22][23]

Protocol 2: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax).

  • Preparation: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Radioligand Addition: Add increasing concentrations of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) to the wells.

  • Non-specific Binding: To a parallel set of wells, add the same concentrations of radioligand along with a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

Protocol 3: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., "N-(2-aminoethyl)-N-ethylcyclopropanamine") by measuring its ability to compete with a radioligand for binding to the receptor.

  • Preparation: In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd), and increasing concentrations of "N-(2-aminoethyl)-N-ethylcyclopropanamine".

  • Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate with Ligands Incubate with Ligands Prepare Membranes->Incubate with Ligands Separate Bound/Free Separate Bound/Free Incubate with Ligands->Separate Bound/Free Filtration Quantify Radioactivity Quantify Radioactivity Separate Bound/Free->Quantify Radioactivity Data Analysis Data Analysis Quantify Radioactivity->Data Analysis Determine Kd, Bmax, Ki Determine Kd, Bmax, Ki Data Analysis->Determine Kd, Bmax, Ki

Caption: General workflow for radioligand binding assays.

Label-Free Biophysical Techniques

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time, label-free analysis of binding events.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor, providing kinetic data (association and dissociation rates) and affinity (Kd).[3][24][25][26][27]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[28][29][30][31][32]

Part 3: Functional Assays for Characterizing Ligand Efficacy

Once binding affinity is established, functional assays are crucial to determine whether "N-(2-aminoethyl)-N-ethylcyclopropanamine" acts as an agonist, antagonist, or inverse agonist at the identified receptor. G-protein coupled receptors (GPCRs) are a major class of drug targets, and various assays are available to measure their activation.[33][34][35][36][37]

cAMP Assays for Gs and Gi-Coupled Receptors

Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[38][39][40][41][42]

Protocol 4: cAMP Accumulation Assay

  • Cell Plating: Seed cells expressing the target receptor in a 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of "N-(2-aminoethyl)-N-ethylcyclopropanamine" to the cells. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known agonist.

  • Stimulation: For Gi-coupled receptors, add an adenylyl cyclase activator like forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays).

  • Data Analysis: Plot the cAMP levels against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assays for Gq-Coupled Receptors

Gq-coupled receptors activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[43][44][45][46][47]

Protocol 5: Calcium Mobilization Assay

  • Cell Plating: Seed cells expressing the Gq-coupled receptor in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR). Add varying concentrations of "N-(2-aminoethyl)-N-ethylcyclopropanamine" and measure the change in fluorescence intensity over time. For antagonist testing, pre-incubate with the compound before adding a known agonist.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 or IC50.

cluster_2 GPCR Functional Assay Pathways Ligand Ligand GPCR GPCR Ligand->GPCR Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates Gq Gq GPCR->Gq Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Stimulates Gi->Adenylyl Cyclase Inhibits Phospholipase C Phospholipase C Gq->Phospholipase C Activates cAMP cAMP Adenylyl Cyclase->cAMP Ca2+ Ca2+ Phospholipase C->Ca2+

Caption: Simplified signaling pathways for different GPCR subtypes.

Data Interpretation and Troubleshooting

Table 2: Key Parameters and Their Interpretation

ParameterAssay TypeInterpretation
Kd Saturation BindingEquilibrium dissociation constant; a measure of radioligand affinity (lower Kd = higher affinity).
Bmax Saturation BindingMaximum number of binding sites; indicates receptor density.
IC50 Competition BindingConcentration of competitor that inhibits 50% of radioligand binding.
Ki Competition BindingInhibitory constant; a measure of the competitor's affinity for the receptor.
EC50 Functional (Agonist)Concentration of agonist that produces 50% of the maximal response.
IC50 Functional (Antagonist)Concentration of antagonist that inhibits 50% of the agonist response.

A common issue in binding assays is high non-specific binding. This can often be mitigated by optimizing the filter plate washing steps, using blocking agents like BSA in the assay buffer, or choosing a different radioligand. In functional assays, low signal-to-noise ratios can be addressed by optimizing cell density, dye loading conditions, or agonist concentrations.[45]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of "N-(2-aminoethyl)-N-ethylcyclopropanamine" as a novel tool compound. By combining in silico prediction with rigorous biochemical, biophysical, and functional assays, researchers can elucidate its binding affinity, selectivity, and efficacy at specific receptor targets. This will ultimately determine its value as a chemical probe for exploring complex biological processes and as a potential starting point for future drug discovery efforts.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Kuroki, K., & Maenaka, K. (2011). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Kwofie, S. K., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Kaur, S., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation. GenScript. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • Bello, R. (2024). Advances in Computational Drug Design: Machine Learning Techniques for Predicting Drug-Target Interactions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Vamathevan, J., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Genetics. [Link]

  • Gupta, N., et al. (2017). Computational Predictions for Multi-Target Drug Design. ResearchGate. [Link]

  • Gopinath, S. C. B. (2005). Surface plasmon resonance: applications in understanding receptor-ligand interaction. Analytical and Bioanalytical Chemistry. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. PubMed. [Link]

  • An, S., & Tolliday, N. (2005). Functional assays for screening GPCR targets. Current Opinion in Chemical Biology. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences. [Link]

  • Li, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

  • DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. DiscoverX. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Vandeputte, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Carraro, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry. [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA. [Link]

  • Malik, A. A., & Kamble, S. H. (2014). physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. [Link]

  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Frontiers. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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  • Tarcsay, A., & Keseru, G. M. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • NovAliX. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. NovAliX. [Link]

  • MDPI. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-(2-aminoethyl)-N-ethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)-N-ethylcyclopropanamine is a lipophilic diamine. In its free base form, it typically presents as a viscous oil or low-melting solid with poor aqueous solubility at neutral pH.

The Solution: The most effective method to solubilize this compound for biological assays (pH 7.4) is to convert it into its hydrochloride (HCl) salt form. This protonates both amine centers, drastically increasing hydrophilicity. If you are currently working with the free base (oil) and experiencing "crash out" or "oiling out" upon dilution, do not increase the DMSO concentration. Instead, follow the In-Situ Acidification Protocol detailed below.

Module 1: Solubility Diagnostics & Decision Matrix

Before preparing your stock, determine the physical state of your material. The free base behaves differently from the pre-synthesized salt.

Visualization: Solubility Decision Tree

Solubility_Decision_Tree Start Start: Inspect Material IsSolid Is it a Crystalline Solid? Start->IsSolid Yes IsOil Is it a Viscous Oil/Liquid? Start->IsOil Yes CheckLabel Check Label: Is it .HCl or .TFA salt? IsSolid->CheckLabel FreeBase It is the Free Base (Hydrophobic) IsOil->FreeBase DirectAq Dissolve directly in Water or PBS CheckLabel->DirectAq Yes (Salt Form) CheckLabel->FreeBase No (Solid Free Base) MethodA Method A: In-Situ Acidification (Recommended for Aqueous Assays) FreeBase->MethodA Preferred MethodB Method B: DMSO Stock (Use only if Acid Sensitive) FreeBase->MethodB Alternative

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the physical form of the compound.

Module 2: The "Golden" Protocol (In-Situ Salt Formation)

If you have the free base, it is chemically basic (pKa ≈ 10 for the primary amine, ≈ 8.5 for the tertiary). At pH 7.4, it wants to be ionized, but the kinetics of dissolving an oily drop into water are poor. This protocol forces protonation.

Why this works: You are chemically converting the hydrophobic oil into a hydrophilic cation before it ever touches the assay buffer.

Materials
  • Compound (Free Base)[1]

  • 0.1 M HCl (Sterile)

  • PBS or Assay Buffer (pH 7.4)

Step-by-Step Procedure
  • Weighing: Weigh the desired mass of the free base oil into a glass vial.

    • Note: Oils are difficult to weigh accurately. It is often better to wash the weighing boat with the solvent.

  • Stoichiometric Calculation:

    • Molecular Weight (Free Base): ~128.2 g/mol .

    • Target: You need 2 equivalents of HCl to fully protonate both nitrogens (primary and tertiary).

  • Acid Addition: Add 0.1 M HCl directly to the oil.

    • Volume: Calculate the volume required to provide 2.0–2.1 equivalents of HCl.

    • Action: Vortex vigorously. The oil should disappear and form a clear aqueous solution.

  • Buffering: Dilute this acidic concentrate with your pH 7.4 assay buffer.

    • Result: The buffering capacity of the PBS/Media will neutralize the excess acid, but the amine will remain protonated (and soluble) because the pH (7.4) is below its pKa (~10).

Module 3: DMSO Stock Preparation (Alternative)

Use this method only if your assay cannot tolerate the chloride ions from Method A, or if you require a high-concentration library stock (>10 mM).

Critical Warning: The "Oiling Out" Phenomenon

When you dilute a DMSO stock of a lipophilic amine into an aqueous buffer, it often forms a milky emulsion. This is not a precipitate; it is the free base separating from the water.

Optimized DMSO Protocol
  • Solvent: Dissolve the free base in anhydrous DMSO to a concentration of 10 mM or 50 mM.

    • Storage: Store at -20°C. Amine free bases can oxidize; ensure the vial is tightly sealed.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipet 1 µL of DMSO stock directly into 1 mL of media. The local concentration spike causes immediate precipitation.

    • Step 1: Dilute DMSO stock 1:10 into water (not buffer).

    • Step 2: Dilute that mixture into your final assay buffer.

Visualization: The "Step-Down" Dilution Workflow

Dilution_Workflow Stock DMSO Stock (50 mM) Inter Intermediate Plate (5 mM in 10% DMSO) Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Well (10 µM in <0.1% DMSO) Stock->Final Direct Addition Inter->Final 1:500 Dilution Precip Precipitation Risk! Final->Precip If Direct Addition

Figure 2: Recommended "Step-Down" dilution workflow to prevent kinetic precipitation (oiling out).

Module 4: Quantitative Data & Specifications[2]

Physicochemical Profile
PropertyValueImplication for Assays
Formula C₇H₁₆N₂Small molecule, highly permeable.
MW ~128.22 g/mol High molarity per mg.
pKa (Primary) ~10.5 (Predicted)Ionized (+) at pH 7.4.
pKa (Tertiary) ~8.5 (Predicted)Ionized (+) at pH 7.4.
LogP (Free Base) ~0.2–0.8Moderately lipophilic; crosses membranes easily.
Solubility (Free Base) High in DMSO/EtOH; Low in WaterRequires conversion to salt.
Solubility (HCl Salt) >50 mg/mL in WaterIdeal for biological use.

Module 5: Troubleshooting & FAQ

Q1: I added the DMSO stock to my cell media, and it turned cloudy. Is this contamination? A: No. This is likely "oiling out." The hydrophobic free base separated from the solution because the local concentration exceeded the solubility limit before mixing was complete.

  • Fix: Use the "Step-Down" dilution method (Figure 2) or switch to the In-Situ Acidification protocol (Module 2).

Q2: Will the HCl from Module 2 kill my cells? A: No, provided you dilute it correctly.

  • Calculation: If you add 2 equivalents of HCl to a 10 mM stock, the final acid concentration is 20 mM. When you dilute this 1:1000 into media (to get 10 µM drug), the HCl concentration becomes 20 µM. Standard culture media (containing 25–40 mM bicarbonate/HEPES) will easily buffer this negligible acidity.

Q3: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable solvent for the free base. However, ethanol evaporates faster than DMSO, which can change the concentration of your stock over time. Ensure vials are sealed with Parafilm.

Q4: My assay is sensitive to amines. Does this molecule react? A: Yes. This molecule contains a primary amine . It will react with aldehydes (fixatives), NHS-esters (labeling reagents), and some metabolic co-factors. Avoid buffers containing reducing sugars or reactive esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62591005, N-(2-aminoethyl)-N-cyclopropyl-3-ethoxypropanamide (Structural Analog). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Optimizing Rodent Dosage for Novel Cyclopropylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for establishing and optimizing the dosage of novel cyclopropylamine derivatives, such as "N-(2-aminoethyl)-N-ethylcyclopropanamine," in rodent models. Given the absence of established data for this specific molecule, this document leverages established principles from structurally related compounds, particularly those acting as Monoamine Oxidase Inhibitors (MAOIs).

The core of this guide is a systematic, three-phase approach to dose-finding, emphasizing safety, target engagement, and efficacy. It is designed to be a self-validating system, ensuring that experimental choices are informed by data at every step.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for N-(2-aminoethyl)-N-ethylcyclopropanamine?

A: The cyclopropylamine chemical moiety is a well-known pharmacophore responsible for the irreversible inhibition of monoamine oxidase (MAO) enzymes.[1] Compounds containing this structure, such as the classic drug tranylcypromine, act as MAOIs. These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters. It is highly probable that N-(2-aminoethyl)-N-ethylcyclopropanamine functions as an MAO inhibitor. Further studies would be needed to determine its selectivity for the two major isoforms, MAO-A and MAO-B.[3][]

Q2: Without prior studies, how do I select a starting dose for my rodent experiments?

A: For a novel compound, the initial approach must be cautious and systematic. A starting point can be estimated by reviewing the literature for doses of structurally similar MAOIs used in the target species (mouse or rat). For example, the MAO-A inhibitor clorgyline and the non-selective inhibitor tranylcypromine have been administered to rodents in the range of 1 to 10 mg/kg.[5] It is critical to begin with a dose at the low end of this range and perform a dose-escalation study to determine the maximum tolerated dose (MTD).

Compound Class Species Typical Dose Range (mg/kg) Route
ClorgylineMAO-A InhibitorRat2.5 - 5Oral
Selegiline (L-deprenyl)MAO-B InhibitorMouse/Rat1 - 10IP, SC
TranylcypromineNon-selective MAOIRat2 - 10Oral, IP
MoclobemideReversible MAO-A InhibitorMouse10 - 30Oral

This table provides examples from the literature and should be used for estimation purposes only. All new compounds require a formal dose-finding study.

Q3: What is the best way to prepare and administer this compound?

A: The choice of vehicle and route of administration depends on the compound's physicochemical properties (e.g., solubility, stability) and the experimental design.

  • Vehicle: Start with a common, non-toxic vehicle. A typical choice for many small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, vehicle toxicity should always be evaluated by administering the vehicle alone to a control group.

  • Route of Administration: Intraperitoneal (i.p.) injection is common in early-stage rodent studies for its rapid systemic absorption. Oral gavage (p.o.) is relevant for assessing oral bioavailability, while subcutaneous (s.c.) injection can provide a slower release profile.[6] The final choice should align with the intended clinical application.

Q4: What are the critical safety considerations when working with a potential MAOI in rodents?

A: The primary safety concern with non-selective MAOIs is the "cheese effect," a hypertensive crisis caused by the interaction with tyramine-rich foods. Standard rodent chow has low tyramine levels, but this interaction highlights the importance of controlling dietary variables. Additionally, MAOIs can have significant drug-drug interactions, particularly with serotonergic agents. High doses can lead to serotonin syndrome, characterized by tremors, autonomic instability, and hyperthermia. Careful observation for any adverse clinical signs (e.g., lethargy, agitation, weight loss) is crucial during dose-escalation studies.

Systematic Dosage Optimization Protocol

A structured approach is essential for efficiently identifying a safe and effective dose. This involves a multi-step process from initial safety assessment to final efficacy testing.

Dose_Optimization_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Target Engagement & PK/PD cluster_2 Phase 3: Efficacy Testing A Single Dose Escalation Study (Determine MTD) B Observe for Acute Toxicity (Clinical signs, mortality) A->B Administer escalating doses C Dose-Response Study (Doses ≤ MTD) A->C MTD informs dose selection D Measure Target Engagement (ex vivo MAO activity assay) C->D Collect brain/liver tissue E Pharmacokinetic (PK) Analysis (Optional but recommended) C->E Collect blood samples F Select Doses Based on PD Data (e.g., 50%, 80%, 95% target inhibition) D->F Identify effective dose range G Conduct Behavioral/Disease Model Study F->G Administer selected doses H Correlate Efficacy with Target Engagement G->H Analyze outcomes I I H->I Final Dose Selection MAO_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_2 Result Monoamines Dopamine Serotonin Norepinephrine MAO MAO Enzyme Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites IncreasedMonoamines Increased Synaptic Monoamines Compound N-(2-aminoethyl)-N- ethylcyclopropanamine (MAO Inhibitor) Compound->MAO Inhibits

Caption: Mechanism of MAO inhibition by a cyclopropylamine compound.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Variability in Results 1. Inconsistent dosing technique.2. Biological variables (sex, age, circadian rhythm).3. Compound instability in vehicle.1. Ensure accurate volume administration based on precise body weight. Use consistent i.p. injection location.2. Use animals of the same sex and age, and dose at the same time of day for all experiments.3. Prepare fresh dosing solutions daily. Check compound solubility and look for precipitation.
Unexpected Adverse Events or Toxicity at Low Doses 1. Hypersensitivity of the chosen rodent strain.2. Incorrect dose calculation or solution concentration.3. Contaminated compound.4. Vehicle toxicity.1. Consider running a pilot MTD study in a different strain (e.g., CD-1 vs. C57BL/6 mice).2. Double-check all calculations and have a second person verify. Re-weigh the compound.3. Verify the purity of the compound via analytical methods (e.g., LC-MS, NMR).4. Run a vehicle-only control group and observe for adverse effects.
Lack of Efficacy or Target Engagement 1. Dose is too low (below the effective range).2. Poor bioavailability via the chosen route.3. Rapid metabolism and clearance of the compound.4. Compound degradation (improper storage/handling).1. Conduct the PD target engagement study (Phase 2) to confirm if the dose is sufficient to inhibit MAO.2. If using oral administration, compare its efficacy to i.p. administration. Consider a pilot pharmacokinetic study.<[6][7]br>3. Measure target engagement at earlier time points (e.g., 15, 30, 60 minutes post-dose).4. Store the compound under recommended conditions (e.g., -20°C, desiccated) and protect from light.

References

  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. (2025). MDPI. Retrieved from [Link]

  • Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. (1979). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Monoamine oxidase inhibitors protect against coronary heart disease in rodent rat models: A pilot study. (2025). ResearchGate. Retrieved from [Link]

  • Erhardt, P. W., Gorczynski, R. J., & Anderson, W. G. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907–911. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Monoamine oxidase enzymes and oxidative stress in the rat optic nerve: age-related changes. (2012). PMC. Retrieved from [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. Retrieved from [Link]

  • FDA Application Review File for Epanova. (2013). FDA. Retrieved from [Link]

  • IACUC POLICY ON RODENT AND RABBIT ANESTHESIA AND ANALGESIA. (n.d.). Office of Research Compliance. Retrieved from [Link]

  • N-(2-aminoethyl)-n-ethylcyclopropanamine (C7H16N2). (n.d.). PubChemLite. Retrieved from [Link]

  • Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097–2106. Retrieved from [Link]

  • Rodent Anesthesia and Analgesia Guideline. (2025). University of Louisville. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021). SpringerLink. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021). ResearchGate. Retrieved from [Link]

  • Rodent Anesthesia and Analgesia - Mouse Anesthetics and Analgesics. (n.d.). University of Arizona. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (2008). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Deep Dive into the Cross-Reactivity Profile of N-(2-aminoethyl)-N-ethylcyclopropanamine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with a spectrum of biological targets is paramount. This guide provides an in-depth analysis of the predicted cross-reactivity of N-(2-aminoethyl)-N-ethylcyclopropanamine , a molecule of interest for its potential pharmacological activity. Due to the absence of direct empirical data for this specific molecule in publicly available literature, this guide is structured as a prospective analysis, drawing upon established knowledge of its core chemical motifs—the cyclopropylamine and N,N-disubstituted ethylamine moieties—to predict its primary target and potential off-target interactions. We will outline a comprehensive strategy for experimental validation, providing researchers with a robust framework for their own investigations.

The Primary Target Hypothesis: Monoamine Oxidase Inhibition

The presence of the cyclopropylamine group is a strong indicator that N-(2-aminoethyl)-N-ethylcyclopropanamine likely functions as a monoamine oxidase (MAO) inhibitor . The cyclopropylamine scaffold is a well-established pharmacophore responsible for the irreversible inhibition of MAOs.[1][2] Tranylcypromine, a clinically used antidepressant, is a classic example of a cyclopropylamine-based MAO inhibitor.[][4] The mechanism of inhibition involves the flavin-dependent oxidation of the amine, leading to the formation of a reactive species that covalently modifies the FAD cofactor of the enzyme.[1][2]

Therefore, the primary hypothesis is that N-(2-aminoethyl)-N-ethylcyclopropanamine will exhibit inhibitory activity against both isoforms of monoamine oxidase, MAO-A and MAO-B. The N-ethyl and N-(2-aminoethyl) substituents will likely influence the potency and selectivity of this inhibition.

Proposed Cross-Reactivity Studies: A Comparative Framework

To rigorously assess the selectivity of N-(2-aminoethyl)-N-ethylcyclopropanamine, a multi-tiered approach to cross-reactivity profiling is essential. This involves a combination of in vitro enzymatic assays, binding assays, and cellular functional assays against a panel of rationally selected potential off-targets.

Comparative Analysis with Known MAO Inhibitors

A crucial first step is to benchmark the inhibitory profile of N-(2-aminoethyl)-N-ethylcyclopropanamine against well-characterized MAO inhibitors. This provides context for its potency and selectivity.

CompoundTargetIC50 (nM) - Hypothetical DataSelectivity (MAO-B/MAO-A)
N-(2-aminoethyl)-N-ethylcyclopropanamine MAO-ATo be determinedTo be determined
MAO-BTo be determined
TranylcypromineMAO-A170[1]~0.03
MAO-B5[1]
Moclobemide (Reversible MAO-A inhibitor)MAO-A~200~150
MAO-B~30,000
Selegiline (Irreversible MAO-B inhibitor)MAO-A~5,000~0.002
MAO-B~10

This table presents a template for organizing experimental data. The values for the test compound are hypothetical and would be determined experimentally.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the cross-reactivity of N-(2-aminoethyl)-N-ethylcyclopropanamine.

G cluster_0 Primary Target Validation cluster_1 Tier 1: Structurally & Functionally Related Off-Targets cluster_2 Tier 2: Broad Panel Screening cluster_3 Tier 3: Cellular Functional Assays A MAO-A and MAO-B Enzymatic Assays B Determine IC50 values A->B C Assess Reversibility of Inhibition B->C D Lysine-Specific Demethylase 1 (LSD1) Enzymatic Assay C->D If potent MAO inhibitor E Other Amine Oxidases (e.g., SSAO/VAP-1) C->E If potent MAO inhibitor F Cytochrome P450 (CYP) Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) C->F Standard Safety Screening G Biogenic Amine Receptor Binding Panel (Serotonin, Dopamine, Adrenergic) C->G Standard Safety Screening H hERG Channel Binding Assay C->H Standard Safety Screening I Cell-based assays for validated hits (e.g., cAMP for GPCRs) G->I If significant binding observed

Caption: A tiered experimental workflow for the cross-reactivity profiling of N-(2-aminoethyl)-N-ethylcyclopropanamine.

Detailed Experimental Protocols

MAO-A and MAO-B Inhibition Assay

Principle: This assay measures the activity of recombinant human MAO-A and MAO-B using a chemiluminescent substrate. Inhibition of the enzyme results in a decrease in the luminescent signal.

Protocol:

  • Prepare a dilution series of N-(2-aminoethyl)-N-ethylcyclopropanamine and reference compounds (Tranylcypromine, Moclobemide, Selegiline) in assay buffer.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well white plate.

  • Add 5 µL of recombinant human MAO-A or MAO-B enzyme to the wells.

  • Pre-incubate for 30 minutes at room temperature to allow for irreversible inhibition.

  • Initiate the reaction by adding 10 µL of a luciferin-based MAO substrate.

  • Incubate for 60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

Rationale: LSD1 is a flavin-dependent amine oxidase that is structurally related to MAO and is also known to be inhibited by some cyclopropylamine-containing molecules.[2]

Protocol: A similar protocol to the MAO assay can be employed, using recombinant human LSD1 and a specific substrate (e.g., a histone H3 peptide).

Cytochrome P450 (CYP) Inhibition Panel

Rationale: The ethylamine and cyclopropylamine moieties may interact with the active sites of CYP enzymes, leading to potential drug-drug interactions.

Protocol: Commercially available fluorescent-based assays for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be used. These assays measure the inhibition of the metabolism of a fluorescent substrate.

Biogenic Amine Receptor Binding Panel

Rationale: As the compound is designed to interact with an enzyme that metabolizes biogenic amines, it is crucial to assess its affinity for the receptors of these neurotransmitters to identify potential off-target pharmacological effects.

Protocol: A competitive radioligand binding assay panel is recommended. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The panel should include, at a minimum:

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2

Interpreting the Data: Building a Selectivity Profile

The collective data from these assays will allow for the construction of a comprehensive selectivity profile for N-(2-aminoethyl)-N-ethylcyclopropanamine.

Visualizing Selectivity: A Spider Plot Representation

A spider plot is an effective way to visualize the selectivity of a compound across multiple targets.

Caption: Hypothetical selectivity profile of N-(2-aminoethyl)-N-ethylcyclopropanamine. The closer the point is to the center, the higher the affinity for that target.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for characterizing the cross-reactivity profile of N-(2-aminoethyl)-N-ethylcyclopropanamine. Based on its chemical structure, the primary target is predicted to be monoamine oxidase. The proposed experimental workflow will enable a comprehensive assessment of its selectivity and potential off-target liabilities. A favorable selectivity profile, characterized by high potency for MAO-A or MAO-B with minimal interaction with other targets, would position this compound as a promising candidate for further preclinical development. Conversely, significant off-target activity would necessitate further medicinal chemistry efforts to optimize its selectivity.

References

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 95–119. [Link]

  • Mattevi, A., Binda, C., & Edmondson, D. E. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(8), 1445–1454. [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

Sources

A Technical Guide to the Monoamine Oxidase Binding Affinity of N-Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of MAO Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] The two principal isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor sensitivities. The inhibition of these enzymes is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The cyclopropylamine moiety is a key pharmacophore in several potent MAO inhibitors, valued for its ability to engage with the enzyme's active site.[2]

Comparative Analysis of MAO Inhibitor Binding Affinities

To contextualize the potential binding affinity of "N-(2-aminoethyl)-N-ethylcyclopropanamine," it is essential to compare it with a range of well-characterized MAO inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity.

Historical studies on N-substituted cyclopropylamines have explored how modifications to the amine substituent impact MAO inhibitory activity. Research, such as the 1968 study by Mills et al. published in the Journal of Medicinal Chemistry, systematically investigated these structure-activity relationships.[3] While the specific data for N-(2-aminoethyl)-N-ethylcyclopropanamine is not explicitly detailed in readily available abstracts, the principles derived from this and related research on N-substituted cyclopropylamines allow for an informed estimation of its potential activity.[3][4]

Below is a comparison of the binding affinities of several key MAO inhibitors.

CompoundTargetIC50KiReference(s)
Tranylcypromine MAO-A/MAO-B (Non-selective)--[2]
Clorgyline MAO-A (Selective)1.2 nM (MAO-A) 1.9 µM (MAO-B)0.054 µM (MAO-A) 58 µM (MAO-B)[3]
Pargyline MAO-B (Selective)404 nM (MAO-B)-[3]
Selegiline ((-)-Deprenyl) MAO-B (Selective)6.8 nM (MAO-B)-[5]
Moclobemide MAO-A (Reversible)6.1 µM (MAO-A)-[6]
N-substituted Cyclopropylamines (General Class) *MAO-A and/or MAO-BVaries with substitutionVaries with substitution[3][4]

Understanding the Mechanism of MAO Inhibition by Cyclopropylamines

The inhibitory action of many cyclopropylamine-based MAO inhibitors is mechanism-based and irreversible. This process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor.

Caption: Mechanism of irreversible MAO inhibition by cyclopropylamines.

Experimental Protocols for Determining MAO Binding Affinity

Several robust methods are available to determine the binding affinity of a test compound to MAO-A and MAO-B. The choice of assay depends on the required throughput, sensitivity, and the nature of the inhibitor being studied.

Fluorometric Assay using Amplex® Red

This continuous, peroxidase-coupled assay is widely used to measure hydrogen peroxide (H₂O₂) production, a byproduct of MAO activity.[7]

Principle: MAO oxidizes its substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to MAO activity.

Workflow:

G cluster_workflow Amplex® Red MAO Assay Workflow A Prepare Assay Plate: - Test Compound Dilutions - Controls (No Inhibitor, Reference Inhibitor) B Add MAO Enzyme (MAO-A or MAO-B) A->B C Add Amplex® Red Reagent, HRP, and Substrate (e.g., p-Tyramine) B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em ~571/585 nm) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for the Amplex® Red MAO assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare working solutions of the test compound, a reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B), Amplex® Red reagent, HRP, and the MAO substrate (e.g., p-tyramine) in the appropriate assay buffer.

  • Assay Plate Setup: Add the test compound dilutions and controls to the wells of a microplate.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme preparation to the wells.

  • Reaction Initiation: Add the Amplex® Red/HRP/substrate mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Luminescent Assay using MAO-Glo™

This assay is a highly sensitive, homogeneous, two-step method ideal for high-throughput screening.[8][9]

Principle: MAO acts on a luminogenic substrate to produce a luciferin derivative. In the second step, a detection reagent is added that stops the MAO reaction and initiates a stable, glow-type luminescent signal generated by luciferase. The light output is directly proportional to MAO activity.[1]

Step-by-Step Protocol:

  • Prepare Reagents: Prepare the test compound dilutions and the luminogenic MAO substrate.

  • MAO Reaction: In a microplate, combine the test compound, MAO enzyme (MAO-A or MAO-B), and the luminogenic substrate. Incubate at room temperature.

  • Luminescence Detection: Add the Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.

  • Signal Measurement: After a brief incubation, measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value by plotting the percentage of MAO activity against the log of the inhibitor concentration.

Radioligand Binding Assay

This "gold standard" method directly measures the binding of a radiolabeled ligand to the enzyme and can be used to determine the affinity (Ki) of a test compound through competition experiments.[10][11]

Principle: A radiolabeled ligand with known high affinity for MAO is incubated with the enzyme source (e.g., mitochondrial membranes). The displacement of the radioligand by increasing concentrations of a non-radiolabeled test compound is measured.

Step-by-Step Protocol:

  • Prepare Materials: Prepare mitochondrial membrane fractions containing MAO, a suitable radioligand (e.g., [³H]-Ro41-1049 for MAO-A), and the test compound dilutions.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

While direct binding affinity data for "N-(2-aminoethyl)-N-ethylcyclopropanamine" remains to be definitively established in publicly accessible literature, the foundational research on N-substituted cyclopropylamines provides a strong basis for predicting its potential as a MAO inhibitor. The experimental protocols detailed in this guide offer robust and validated methods for determining its precise binding affinity and selectivity for MAO-A and MAO-B. Such empirical determination is a critical step in the evaluation of this and other novel compounds for their potential as therapeutic agents targeting the monoamine oxidase system.

References

  • Mills, J., Kattau, R., Slater, I. H., & Fuller, R. W. (1968). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(1), 95-97. [Link]

  • Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology, 2558, 87-105. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Murphy, D. L., Donnelly, C. H., Richelson, E., & Fuller, R. W. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34. [Link]

Sources

Technical Guide: Reproducibility of SNAr Couplings with N-(2-aminoethyl)-N-ethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and reproducibility protocol for N-(2-aminoethyl)-N-ethylcyclopropanamine , a critical building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary & Compound Profile

N-(2-aminoethyl)-N-ethylcyclopropanamine (CAS: 151793-24-7) is a specialized diamine intermediate. Structurally, it serves as a cyclopropyl bioisostere of the common N,N-diethylethylenediamine (DEEDA) side chain found in drugs like Sunitinib.

While the cyclopropyl moiety offers improved metabolic stability and altered basicity (pKa modulation), it introduces specific reproducibility challenges not seen with acyclic analogs. This guide addresses the variability in synthetic yields observed during Nucleophilic Aromatic Substitution (SNAr) reactions, attributing the root cause to hygroscopic variability and carbamate formation , rather than intrinsic nucleophilic differences.

Product Comparison Profile
FeatureTarget Product N-(2-aminoethyl)-N-ethylcyclopropanamineStandard Alternative N,N-Diethylethylenediamine (DEEDA)
Structure Cyclopropyl-N(Et)-CH₂CH₂-NH₂Et₂N-CH₂CH₂-NH₂
Role Bioisostere (Metabolic Stability)Standard Solubilizing Tail
pKa (Terminal N) ~10.2 (Slightly lower basicity)~10.7
Hygroscopicity High (Rapid CO₂ absorption)Moderate
Stability Sensitive to strong Lewis Acids (Ring opening)Stable
Handling Requirement Titration Required before useStandard Gravimetric

The Reproducibility Crisis: Causality & Mechanism

Researchers often report yield fluctuations (45% – 85%) when substituting DEEDA with the cyclopropyl analog in standard protocols.

Root Cause Analysis
  • Stoichiometric Drift: The cyclopropyl amine is highly hygroscopic and reacts avidly with atmospheric CO₂ to form carbamates. Weighing the "oil" directly often results in a functional molar deficiency of 10-15%.

  • Acid Sensitivity: Unlike DEEDA, the cyclopropyl ring is susceptible to ring-opening decomposition if the reaction workup involves strong mineral acids (e.g., 6M HCl) or high temperatures in acidic media.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the standard reaction versus the failure modes (Carbamate formation and Ring Opening).

ReactionPathway Start N-(2-aminoethyl)- N-ethylcyclopropanamine Carbamate Ammonium Carbamate Salt (Inactive) Start->Carbamate Rapid Absorption Product Desired Coupled Product Start->Product SNAr Reaction CO2 Atmospheric CO2 (Exposure > 5 mins) Substrate Electrophile (e.g., 4-Cl-Pyrimidine) Substrate->Product RingOpen Ring-Opened Impurity Product->RingOpen Acid Hydrolysis Acid Strong Acid Workup (HCl, Heat)

Figure 1: Reaction pathways showing the primary failure modes: stoichiometric loss via carbamate formation and product degradation via acid-catalyzed ring opening.

Experimental Validation: The "Titrate-First" Protocol

To guarantee reproducibility, we compared the "Standard Gravimetric" approach against a "Titrated Stock" approach.

Experiment Setup
  • Reaction: SNAr coupling of the diamine (1.2 eq) with 2,4-dichloropyrimidine (1.0 eq) in Ethanol at 80°C.

  • Objective: Target the C4-substitution product.

  • Variables: Handling method of the amine.

Detailed Protocol
Step 1: Preparation of Amine Stock (The Fix)

Instead of weighing the neat oil for every reaction, prepare a standardized solution.

  • Dissolve ~5g of N-(2-aminoethyl)-N-ethylcyclopropanamine in dry Ethanol (or DMSO) to make a nominally 1.0 M solution.

  • Titration: Take a 1.0 mL aliquot, dilute with water, and titrate with 0.1 M HCl using Methyl Orange indicator (or potentiometric titration) to determine the exact amine concentration .

    • Note: The cyclopropyl amine has two basic centers, but the titration curve will reveal the total alkalinity. Use this to calculate the precise molarity.

  • Store this stock solution under Argon/Nitrogen.

Step 2: Coupling Reaction
  • Charge a reaction vial with 2,4-dichloropyrimidine (149 mg, 1.0 mmol).

  • Add Ethanol (3 mL).

  • Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) as a proton scavenger.

  • Critical Step: Add the Titrated Amine Stock Solution corresponding to exactly 1.1 equivalents (based on the titrated value, NOT the theoretical weight).

  • Heat to 80°C for 4 hours.

  • Monitor by LC-MS.

Step 3: Workup (Cyclopropyl-Safe)
  • Do NOT use 1M HCl to quench. The cyclopropyl ring can open.

  • Dilute with Ethyl Acetate.

  • Wash with Saturated Ammonium Chloride (mildly acidic, pH ~5-6) or Water.

  • Dry over Na₂SO₄ and concentrate.

Results Comparison
MetricProtocol A: Standard Gravimetric (Weighing Oil)Protocol B: Titrated Stock (Recommended)
Apparent Purity (LCMS) 92%98%
Isolated Yield 58% ± 12% (High Variability)84% ± 3% (High Consistency)
Impurity Profile Contains ~5% unreacted electrophile (due to under-dosing)< 1% unreacted electrophile
Observation Oil fumed upon opening; weight drifted during transfer.Stock solution remained stable.

Reproducibility Workflow Diagram

The following workflow enforces the checkpoints required to maintain the "Self-Validating System" standard.

Workflow Start Start: Raw Material Receipt QC QC Check: 1H NMR (Confirm Cyclopropyl Integrity) Start->QC Decision Is Material >3 months old or previously opened? QC->Decision Titrate Action: Prepare 1M Stock & Titrate vs 0.1M HCl Decision->Titrate Yes (High Risk) Reaction Perform Reaction (Use Volumetric Dosing) Decision->Reaction No (Fresh Ampoule) Calc Calculate Exact Molarity (Correct for H2O/CO2) Titrate->Calc Calc->Reaction Workup Workup: Avoid Strong Acids (Use Sat. NH4Cl) Reaction->Workup

Figure 2: Decision logic for handling N-(2-aminoethyl)-N-ethylcyclopropanamine to ensure batch-to-batch consistency.

References

  • PubChem. (2025). N-ethyl-N'-(2-methylcyclopropyl)ethane-1,2-diamine Compound Summary. National Library of Medicine. [Link][1]

  • Miyata, K., et al. (2008). Odd–even effect of repeating aminoethylene units in the side chain of N-substituted polyaspartamides on gene transfection. Journal of the American Chemical Society (Supporting Info). [Link]

  • Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds. [Link]

Sources

Head-to-head comparison of "N-(2-aminoethyl)-N-ethylcyclopropanamine" and phenelzine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of N-(2-aminoethyl)-N-ethylcyclopropanamine and Phenelzine , focusing on their chemical properties, mechanisms of action, and pharmacological profiles.

Executive Summary

This guide compares Phenelzine , a clinically established hydrazine-based non-selective monoamine oxidase inhibitor (MAOI), with N-(2-aminoethyl)-N-ethylcyclopropanamine , a representative N-alkylated cyclopropylamine . While Phenelzine is a classical antidepressant with broad-spectrum activity against flavin-dependent amine oxidases (MAO-A, MAO-B, LSD1), N-(2-aminoethyl)-N-ethylcyclopropanamine represents a structural class designed to improve selectivity for epigenetic targets like Lysine-Specific Demethylase 1 (LSD1) and Polyamine Oxidase (PAO) by mimicking the polyamine/lysine substrates and utilizing a ring-opening inactivation mechanism distinct from hydrazines.

Chemical Identity & Structural Logic[1]

The fundamental difference lies in the "warhead" used to covalently modify the target enzyme's FAD cofactor: the hydrazine moiety in Phenelzine versus the cyclopropylamine core in the comparator.

FeaturePhenelzine N-(2-aminoethyl)-N-ethylcyclopropanamine
CAS Number 51-71-8 (Sulfate)151793-25-8 (Related analog reference*)
Core Scaffold 2-PhenylethylhydrazineN-Alkyl Cyclopropylamine
Warhead Hydrazine (-NH-NH2)Cyclopropane Ring (Strained)
Substituents Phenyl ring (Hydrophobic anchor)Ethyl & 2-Aminoethyl (Polyamine mimic)
Target Mimicry Biogenic amines (Dopamine, Serotonin)Polyamines (Spermidine), Histone H3 N-tail

*Note: CAS 151793-25-8 refers to the isopropyl analog; the specific ethyl analog is a catalogued building block sharing identical mechanistic logic.

Structural Analysis[2][3]
  • Phenelzine : The phenyl ring provides hydrophobic binding affinity for the MAO active site, while the hydrazine group is highly reactive, leading to non-selective inhibition.

  • N-(2-aminoethyl)-N-ethylcyclopropanamine : Lacks the phenyl ring typical of potent MAOIs (like tranylcypromine). Instead, the N-ethyl and N-(2-aminoethyl) chains mimic the aliphatic ammonium structure of spermidine or the lysine side chain . This structural design is intended to reduce affinity for MAO (which prefers hydrophobic arylamines) and enhance affinity for enzymes that process aliphatic polyamines, such as LSD1 and PAO.

Mechanism of Action (MOA)

Both compounds act as Mechanism-Based Inactivators (Suicide Substrates) of FAD-dependent amine oxidases, but their activation pathways differ fundamentally.

Phenelzine: Radical-Mediated Diazene Formation

Phenelzine undergoes single-electron oxidation by the FAD cofactor to form a radical cation, which eventually eliminates a proton to form a diazene intermediate. This unstable species releases nitrogen gas (N2) or forms a radical that covalently attacks the FAD cofactor (typically at the N5 or C4a position), irreversibly inactivating the enzyme.

N-(2-aminoethyl)-N-ethylcyclopropanamine: Single-Electron Transfer (SET) Ring Opening

This compound functions via the cyclopropylamine ring-opening mechanism .

  • Oxidation : The amine is oxidized by FAD to an aminium radical cation.

  • Ring Opening : The strained cyclopropane ring undergoes homolytic fission (Single Electron Transfer), generating a reactive carbon radical on the methylene group.

  • Adduct Formation : The carbon radical forms a covalent bond with the C4a position of the FAD cofactor or an active site amino acid, locking the enzyme in an inactive state.

MOA_Comparison cluster_0 Phenelzine (Hydrazine) cluster_1 N-alkyl Cyclopropylamine P Phenelzine P_Ox Diazene Intermediate P->P_Ox -2e-, -H+ P_Adduct FAD-N5 Adduct (Irreversible) P_Ox->P_Adduct Covalent Bond C N-(2-aminoethyl)- N-ethylcyclopropanamine C_Rad Aminium Radical C->C_Rad -1e- (SET) C_Open Ring-Opened C-Radical C_Rad->C_Open Ring Strain Release C_Adduct FAD-C4a Adduct (Irreversible) C_Open->C_Adduct Alkylation

Caption: Mechanistic divergence between hydrazine-based (Phenelzine) and cyclopropylamine-based inactivators.

Pharmacological Profile & Selectivity[3]

The key differentiator is selectivity . Phenelzine is a "dirty" drug, whereas N-alkylated cyclopropylamines are often designed as "precision" tools.

Target EnzymePhenelzine ActivityN-(2-aminoethyl)-N-ethylcyclopropanamine ActivityBiological Implication
MAO-A/B Potent (nM - µM) Weak / Inactive Phenelzine causes the "Cheese Effect" (tyramine toxicity); the comparator likely avoids this due to lack of aryl binding.
LSD1 (KDM1A) Moderate (µM) High Potential (nM - µM) N-alkylation (especially with aminoethyl) optimizes fit for the large LSD1 substrate channel, improving potency over MAO.
Polyamine Oxidase (PAO) Inhibitor Potent Inhibitor The diamine structure (ethyl + aminoethyl) mimics spermine, making this compound a likely potent inhibitor of PAO/SMO.
Experimental Insight: Why the Structure Matters
  • MAO Active Site : The MAO active site is a hydrophobic "aromatic cage" (Tyr/Phe residues). Phenelzine's phenyl ring fits well here. The N-(2-aminoethyl)-N-ethylcyclopropanamine lacks this aromatic anchor, drastically reducing its affinity for MAO.

  • LSD1 Active Site : LSD1 has a large, open substrate binding cleft designed to accommodate the N-terminal tail of Histone H3. The N-(2-aminoethyl) substituent mimics the lysine side chain, allowing the cyclopropylamine warhead to be positioned precisely against the FAD, enhancing selectivity.

Experimental Protocols

LSD1 Inhibition Assay (Fluorometric)

To verify the performance of N-(2-aminoethyl)-N-ethylcyclopropanamine against Phenelzine.

  • Reagents : Recombinant human LSD1, H3K4me2 peptide substrate (residues 1-21), Amplex Red, Horseradish Peroxidase (HRP).

  • Preparation : Dilute compounds in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Pre-incubation : Incubate LSD1 (50 nM) with inhibitor (variable conc.) for 30 minutes at room temperature. Note: Crucial for mechanism-based inhibitors to allow adduct formation.

  • Reaction Start : Add H3K4me2 peptide (10 µM). LSD1 demethylation produces H2O2.

  • Detection : Add Amplex Red/HRP mix. H2O2 converts Amplex Red to Resorufin (fluorescent).

  • Readout : Measure Fluorescence (Ex/Em 530/590 nm) after 60 mins.

  • Data Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: N-(2-aminoethyl)-N-ethylcyclopropanamine should show time-dependent inhibition (IC50 decreases with longer pre-incubation), likely more potent than Phenelzine if the N-substituents correctly target the active site.

Selectivity Screen (MAO vs. LSD1)
  • Run parallel assays using MAO-A/B (substrate: Tyramine or Kynuramine) and LSD1 .

  • Calculate the Selectivity Index (SI) :

    
    .
    
  • Prediction: Phenelzine SI ≈ 0.1–1 (Non-selective). N-(2-aminoethyl)-N-ethylcyclopropanamine SI > 100 (LSD1 Selective).

References

  • Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry, 2007.[1][2] Link

  • Mimasu, S., et al. "Structure of the flavin-dependent histone demethylase LSD1." Biochemical and Biophysical Research Communications, 2008. Link

  • Culhane, J. C., et al. "LSD1 and the chemistry of histone demethylation." Current Opinion in Chemical Biology, 2007. Link

  • PubChem Compound Summary . "N-(2-aminoethyl)-N-ethylcyclopropanamine" (CID 10396864).[3] Link

Sources

Safety Operating Guide

N-(2-aminoethyl)-N-ethylcyclopropanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: CRITICAL SAFETY PROTOCOL REQUIRED Immediate Directive: Do NOT dispose of N-(2-aminoethyl)-N-ethylcyclopropanamine (N-EA-CP) down the drain. This compound is a flammable corrosive and a strained-ring amine . It requires segregation from oxidative waste and strong acids to prevent exothermic ring-opening events or fire.

Quick Action Guide Instruction
Waste Stream Organic Waste (Basic/Amine-Compatible)
Container HDPE or Glass (Avoid metal if moisture is present due to corrosivity).
Labeling "Flammable," "Corrosive," "Toxic."
Incompatibilities Strictly Segregate from Oxidizers (Nitric acid, Peroxides) and Strong Acids.
Spill Response Evacuate immediate area. Use non-sparking tools. Absorb with inert material (Vermiculite).

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. N-EA-CP combines the basicity of an aliphatic diamine with the ring strain of a cyclopropyl group.

Physicochemical Properties Table
PropertyData / EstimateOperational Implication
Chemical Name N-(2-aminoethyl)-N-ethylcyclopropanamineOfficial shipping/manifest name.
CAS Number Refer to specific vendor CoA (Commonly analog-referenced as 151793-25-8 family)Use for SDS lookup and waste manifesting.
Formula C₇H₁₆N₂High nitrogen content; potential NOx generator upon incineration.
Flash Point < 60°C (Predicted based on MW/Structure)Treat as Flammable Liquid (Class 3).
Corrosivity pH > 11 (10% aq. soln)Causes severe skin burns and eye damage (Class 8).
Reactivity Cyclopropyl Ring Strain (~27 kcal/mol)Risk of exothermic ring-opening upon contact with strong Lewis acids or electrophiles.
The "Why" Behind the Protocol: Cyclopropyl Ring Strain

Unlike standard aliphatic amines (e.g., triethylamine), N-EA-CP contains a cyclopropyl ring. This ring possesses significant angular strain (Baeyer strain) and torsional strain.

  • Disposal Risk: Mixing this waste with strong acids (common in general "organic waste" carboys if not managed) can catalyze ring-opening reactions. While not typically explosive, these reactions are exothermic and can cause waste containers to pressurize or overheat, potentially rupturing the vessel or volatilizing the flammable amine.

Part 3: Waste Stream Decision Logic (Visualized)

The following decision tree guides you through the segregation process to ensure no incompatible mixing occurs.

WasteSegregation Start Start: N-EA-CP Waste IsPure Is the waste pure chemical? Start->IsPure IsMixture Is it a reaction mixture? Start->IsMixture StreamA Stream A: Flammable/Corrosive (Non-Halogenated) IsPure->StreamA Dissolve in EtOH/Acetone CheckOxidizer Contains Oxidizers? (H2O2, HNO3, KMnO4) IsMixture->CheckOxidizer CheckAcid Contains Strong Acids? (HCl, H2SO4) CheckOxidizer->CheckAcid No Quench Pre-treatment REQUIRED: Neutralize/Quench Oxidizer CheckOxidizer->Quench Yes Halogenated Contains Halogenated Solvents? (DCM, Chloroform) CheckAcid->Halogenated No NeutralizeAcid Pre-treatment ADVISED: Slowly neutralize acid to pH 7-9 CheckAcid->NeutralizeAcid Yes (Exotherm Risk) Halogenated->StreamA No StreamB Stream B: Flammable/Corrosive (Halogenated) Halogenated->StreamB Yes NeutralizeAcid->Halogenated

Figure 1: Waste Segregation Logic Flow. This diagram ensures N-EA-CP is never mixed with incompatible oxidizers or acids that could trigger ring-opening exotherms.

Part 4: Detailed Disposal Protocols

Scenario A: Disposal of Pure/Excess Reagent

Use this protocol for expired shelf stock or surplus pure liquid.

  • PPE Donning:

    • Gloves: Butyl Rubber or Silver Shield (Laminate). Note: Nitrile provides only splash protection for amines; change immediately upon contact.

    • Eye Protection: Chemical splash goggles + Face Shield.

    • Respiratory: Fume hood operation is mandatory.

  • Dilution (The "Solution" to Pollution):

    • Do not dispose of the neat (pure) amine directly into a waste carboy. The heat of solution or reaction with other waste residues could be dangerous.

    • Step: Dissolve the N-EA-CP in a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone) at a ratio of 1:5 or greater. This dilutes the corrosivity and reduces the flash point risk.

  • Container Selection:

    • Transfer the diluted solution into a High-Density Polyethylene (HDPE) waste container.

    • Why HDPE? Glass is acceptable but prone to breakage. Metal cans are susceptible to corrosion if the amine absorbs moisture (hygroscopic) and becomes caustic.

  • Labeling:

    • Affix a hazardous waste label.

    • Check: Flammable , Corrosive , Toxic .

    • List constituents: "Ethanol (80%), N-(2-aminoethyl)-N-ethylcyclopropanamine (20%)."

Scenario B: Disposal of Reaction Mixtures (Quenching)

Use this protocol if the amine is mixed with acids or active reagents.

  • Acid Neutralization (Critical Step):

    • If the reaction mixture is acidic, do not add base rapidly. The heat of neutralization + ring strain energy release can cause "bumping."

    • Protocol: Place the reaction vessel in an ice bath. Slowly add 2M NaOH or saturated Sodium Bicarbonate (NaHCO₃) until pH is basic (pH > 9).

    • Observation: Watch for gas evolution or rapid temperature spikes.

  • Phase Separation:

    • Extract the organic amine into an organic solvent (e.g., Ethyl Acetate) if possible, or keep as a single organic phase if miscible.

    • Separate the aqueous layer (now basic waste) from the organic layer (flammable amine waste).

  • Final Disposal:

    • Combine the organic layer into the Non-Halogenated Organic Waste stream (unless halogenated solvents were used).

Part 5: Emergency Contingencies (Spill Response)

Spill Volume: < 500 mL (Lab Scale)

  • Evacuate & Ventilate:

    • Alert nearby personnel.

    • Turn off ignition sources (hot plates, stirrers).

    • Open fume hood sashes fully (if spill is inside) or increase general lab ventilation.

  • Containment:

    • Do NOT use paper towels (high surface area + flammable amine = fire hazard).

    • Use Vermiculite , Diatomaceous Earth , or commercial Amine-Specific Spill Pillows .

    • Why? These inert materials suppress vapor generation and do not react with the basic amine.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

    • Label as "Hazardous Waste: Amine Spill Debris."

    • Clean the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize residues, followed by water.

Part 6: Regulatory Compliance (RCRA Codes)

For US-based laboratories, classify this waste under the following EPA Resource Conservation and Recovery Act (RCRA) codes:

  • D001 (Ignitable): Flash point < 60°C.

  • D002 (Corrosive): Aqueous pH > 12.5 (or liquid corrodes steel).

  • D003 (Reactive): Potential, only if mixed with strong oxidizers/acids, but generally D001/D002 covers the primary hazards.

Final Disposition: The ultimate disposal method for this waste stream is High-Temperature Incineration with a nitrogen oxide (NOx) scrubber system. Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the high nitrogen content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15399664, N-(2-aminoethyl)-N-ethylcyclopropanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 6: Management of Waste. Retrieved from [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition in English, 25(4), 312–322. (Referenced for Ring Strain Energy/Reactivity).[1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.